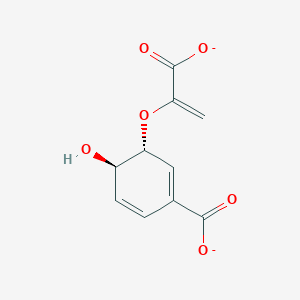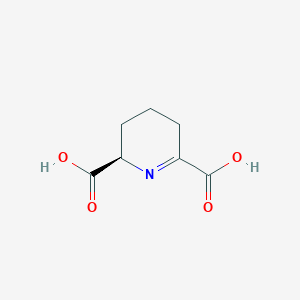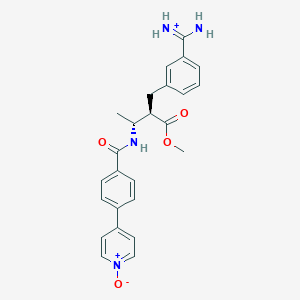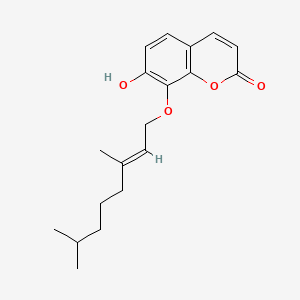![molecular formula C16H19N5S B1231311 1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE](/img/structure/B1231311.png)
1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE can be achieved through several routes. One common method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with an appropriate alkylating agent such as allyl bromide in the presence of a base like sodium hydroxide in a solvent system comprising water and dimethyl sulfoxide (DMSO) . Another approach involves a one-pot synthesis starting from isatin-β-thiosemicarbazide, which undergoes cyclization in aqueous alkali followed by alkylation with allyl bromide and a phase-transfer catalyst .
Chemical Reactions Analysis
1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE undergoes various chemical reactions, including:
Halocyclization: Reaction with halogens such as bromine or iodine to form halomethyl derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include halogens (bromine, iodine), bases (sodium hydroxide), and solvents like DMSO and chloroform . Major products formed from these reactions include halomethyl derivatives and other substituted triazinoindoles .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential antifungal, antihypoxic, and antimicrobial activities. It is also being explored for its anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds and heterocyclic systems.
Biological Research: The compound’s interactions with biological targets make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE can be compared with other triazinoindole derivatives, such as:
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: Similar in structure but with different alkyl substituents.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: Contains a tert-butyl group, which enhances its biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C16H19N5S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H19N5S/c1-4-8-21(9-5-1)10-11-22-16-18-15-14(19-20-16)12-6-2-3-7-13(12)17-15/h2-3,6-7H,1,4-5,8-11H2,(H,17,18,20) |
InChI Key |
DRVRCPIXTBQSMC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)





![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)





